Cas no 2228584-08-3 (5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid)

5-(6-Chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a chloropyridine and oxazole carboxylic acid moiety, making it a versatile intermediate in organic synthesis and agrochemical applications. Its structural framework is particularly valuable for developing active ingredients in crop protection products, owing to the reactivity of the carboxylic acid group and the stability imparted by the chloropyridine ring. This compound serves as a key building block for synthesizing advanced derivatives with potential insecticidal or herbicidal properties. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications, facilitating precise modifications for targeted biological activity.
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid structure
2228584-08-3 structure
商品名:5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
CAS番号:2228584-08-3
MF:C9H5ClN2O3
メガワット:224.60060095787
CID:6082831
PubChem ID:165646758

5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
    • EN300-1996625
    • 2228584-08-3
    • インチ: 1S/C9H5ClN2O3/c10-8-3-1-2-5(11-8)7-4-6(9(13)14)12-15-7/h1-4H,(H,13,14)
    • InChIKey: HPMCVYBCQHRTNC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C2=CC(C(=O)O)=NO2)=N1

計算された属性

  • せいみつぶんしりょう: 223.9988697g/mol
  • どういたいしつりょう: 223.9988697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 76.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1996625-0.05g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
0.05g
$1068.0 2023-09-16
Enamine
EN300-1996625-0.25g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
0.25g
$1170.0 2023-09-16
Enamine
EN300-1996625-1g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
1g
$1272.0 2023-09-16
Enamine
EN300-1996625-5.0g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
5g
$3687.0 2023-06-02
Enamine
EN300-1996625-0.1g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
0.1g
$1119.0 2023-09-16
Enamine
EN300-1996625-10g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
10g
$5467.0 2023-09-16
Enamine
EN300-1996625-2.5g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
2.5g
$2492.0 2023-09-16
Enamine
EN300-1996625-0.5g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
0.5g
$1221.0 2023-09-16
Enamine
EN300-1996625-1.0g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
1g
$1272.0 2023-06-02
Enamine
EN300-1996625-10.0g
5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid
2228584-08-3
10g
$5467.0 2023-06-02

5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid 関連文献

5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acidに関する追加情報

Introduction to 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 2228584-08-3)

5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228584-08-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine ring substituted with a chlorine atom at the 6-position and an oxazole moiety linked to a carboxylic acid group. The structural arrangement of this compound imparts unique chemical properties that make it a valuable scaffold for the development of novel therapeutic agents.

The compound’s core structure consists of a 1,2-oxazole ring, which is a five-membered aromatic heterocycle containing two oxygen atoms. This oxazole ring is conjugated with a pyridine derivative, specifically 6-chloropyridin-2-yl, where the chlorine atom at the 6-position enhances electrophilicity, making it susceptible to nucleophilic substitution reactions. The presence of the carboxylic acid group at the 3-position of the oxazole ring further extends its reactivity, allowing for diverse functionalization strategies such as esterification, amidation, or coupling with other pharmacophores.

In recent years, there has been growing interest in 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid due to its potential applications in drug discovery. The pyridine and oxazole moieties are well-documented pharmacophores in medicinal chemistry, often incorporated into molecules targeting various biological pathways. For instance, pyridine derivatives are frequently found in kinase inhibitors, while oxazole-based compounds have shown promise in antimicrobial and anti-inflammatory applications.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The chlorine substituent on the pyridine ring not only serves as a handle for further chemical modifications but also contributes to hydrophobic interactions with biological targets. This dual functionality makes it an attractive building block for designing small-molecule inhibitors that can interact with proteins or enzymes in complex biological systems.

Recent studies have highlighted the significance of 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid in the development of targeted therapies. Researchers have demonstrated its utility as a precursor for synthesizing novel compounds with potential anticancer properties. The oxazole ring’s ability to engage in hydrogen bonding and its stability under various conditions make it an ideal candidate for drug-like molecules. Additionally, the carboxylic acid group can be readily modified to enhance solubility or metabolic stability, which are critical factors in drug formulation.

The synthesis of 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include condensation reactions between appropriate precursors to form the oxazole core, followed by functional group interconversions to introduce the pyridine and carboxylic acid moieties. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for research and development purposes.

In drug discovery pipelines, 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has been explored as a lead compound or intermediate in several projects aimed at identifying new therapeutic agents. Its structural features allow for modifications that can fine-tune pharmacokinetic and pharmacodynamic properties. For example, derivatives of this compound have been investigated for their potential to inhibit specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

The growing body of literature on 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid underscores its importance in modern pharmaceutical research. Collaborative efforts between academic institutions and pharmaceutical companies have led to innovative approaches in utilizing this compound for drug development. By leveraging its unique structural attributes, researchers continue to uncover new possibilities for therapeutic intervention across multiple disease areas.

Looking ahead, the future prospects for 5-(6-chloropyridin-2-yl)-1,2-oxazole-3-carboxylic acid appear promising as advancements in chemical biology and computational drug design continue to evolve. Its role as a versatile intermediate and lead compound is expected to expand further, driving innovation in medicinal chemistry and contributing to the discovery of next-generation therapeutics.

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